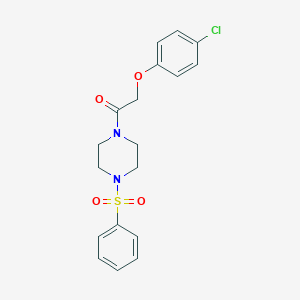![molecular formula C22H28FN3 B247673 1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247673.png)
1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine, also known as piperazine derivative, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antidepressant effects.
Wirkmechanismus
The exact mechanism of action of 1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenyl1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine is not fully understood. However, it is believed to exert its biological effects through the modulation of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. Additionally, it has been found to interact with various receptors in the body, including the mu-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenyl1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which contribute to the development of inflammatory diseases. Additionally, it has been found to reduce the activity of enzymes that contribute to the breakdown of neurotransmitters, which may contribute to its antidepressant effects. Furthermore, it has been found to reduce the activity of pain receptors in the body, which may contribute to its analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenyl1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine in lab experiments is its broad range of biological activities, which make it a potential candidate for the treatment of various diseases. Additionally, it has been found to exhibit low toxicity, which makes it a relatively safe compound to work with. However, one of the main limitations of using this compound in lab experiments is its limited solubility in water, which may require the use of organic solvents.
Zukünftige Richtungen
There are several future directions for the study of 1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenyl1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine. One potential direction is the development of novel therapeutic applications for this compound, particularly in the treatment of inflammatory diseases, chronic pain, and depression. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets. Furthermore, the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic properties may also be potential future directions for research.
Synthesemethoden
The synthesis of 1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenyl1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine can be achieved through a multi-step process involving the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with phenyl1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine to produce the final product.
Wissenschaftliche Forschungsanwendungen
1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenyl1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been found to exhibit analgesic effects, which make it a potential candidate for the treatment of chronic pain. Furthermore, it has been found to exhibit antidepressant effects, which make it a potential candidate for the treatment of depression.
Eigenschaften
Molekularformel |
C22H28FN3 |
|---|---|
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
1-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C22H28FN3/c23-20-8-6-19(7-9-20)18-24-12-10-22(11-13-24)26-16-14-25(15-17-26)21-4-2-1-3-5-21/h1-9,22H,10-18H2 |
InChI-Schlüssel |
BXXXUHPRKTUHJD-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)F |
Kanonische SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247591.png)





![1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B247602.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247603.png)
![1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247604.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247612.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247613.png)


![1-Benzoyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247628.png)